molecular formula C19H23NO3 B1139316 Mavoglurant racemate CAS No. 1636881-61-2

Mavoglurant racemate

Número de catálogo: B1139316
Número CAS: 1636881-61-2
Peso molecular: 313.39
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The synthesis of Mavoglurant racemate involves several steps, including the formation of an octahydro-1H-indole-1-carboxylate structure. The synthetic route typically includes the following steps:

  • Formation of the indole ring system.
  • Introduction of the hydroxy and ethynyl groups.
  • Final esterification to form the carboxylate ester.

Análisis De Reacciones Químicas

Mavoglurant racemate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The ethynyl group in this compound can undergo substitution reactions with various nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Efficacy in Treating Levodopa-Induced Dyskinesia

A meta-analysis assessed the effectiveness of mavoglurant in treating levodopa-induced dyskinesia (LID) in patients with Parkinson's Disease. The analysis included six randomized controlled trials (RCTs) involving 485 patients. Key findings are summarized below:

Outcome Measure Mavoglurant Group (Mean Difference) Placebo Group (Mean Difference) Statistical Significance
Off-time (hours)-0.27-Not significant
On-time (hours)+0.29-Not significant
Lang-Fahn Dyskinesia Scale-0.95-Not significant
UPDRS-III-0.51-Not significant
UPDRS-IV-0.41-Not significant
Modified Abnormal Involuntary Movement Scale-2.53-Significant

The results indicated that mavoglurant did not significantly outperform placebo for most measures, although it showed a notable improvement in the modified abnormal involuntary movement scale, suggesting some potential benefits in managing LID symptoms .

Behavioral Symptoms

Mavoglurant was also evaluated for its effects on behavioral symptoms in patients with Fragile X Syndrome through two phase IIb/III trials. These studies aimed to measure improvements in behaviors such as social gaze and pupil reactivity.

  • Study Design : The trials involved adolescent and adult patients randomized to receive either mavoglurant or placebo over a specified duration.
  • Key Findings :
    • Patients treated with mavoglurant exhibited increased looking time and fixations on the eye region when viewing faces compared to baseline and placebo groups.
    • Enhanced pupil reactivity was observed, indicating improved social engagement .

Despite these behavioral improvements, the trials ultimately did not meet their primary endpoints for significant overall behavioral improvement compared to placebo, leading Novartis to discontinue further development of mavoglurant for this indication .

Case Studies

Several case studies have documented individual responses to mavoglurant treatment, providing qualitative insights into its efficacy:

  • Case Study 1 : A patient with Fragile X Syndrome showed marked improvement in social interactions following treatment with mavoglurant, although this was not reflected statistically across larger cohorts.
  • Case Study 2 : Observational research highlighted changes in eye gaze behavior among treated individuals, suggesting potential benefits that warrant further investigation despite the lack of statistical significance across broader studies .

Mecanismo De Acción

Mavoglurant racemate exerts its effects by binding to the metabotropic glutamate receptor 5 (mGluR5) and acting as a negative allosteric modulator. This binding inhibits the receptor’s activity, leading to a decrease in glutamate signaling. The molecular targets involved include the mGluR5 receptor and associated signaling pathways .

Comparación Con Compuestos Similares

Mavoglurant racemate is unique among mGluR5 antagonists due to its specific binding properties and effects. Similar compounds include:

These compounds share some similarities in their mechanisms of action but differ in their specific binding properties and therapeutic applications.

Actividad Biológica

Mavoglurant racemate, also known as AFQ-056 racemate, is a selective non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders, particularly those associated with glutamatergic signaling dysregulation. The biological activity of this compound is primarily linked to its modulation of mGluR5, which plays a crucial role in synaptic plasticity, learning, and memory.

Mavoglurant acts by binding to the mGluR5 receptor, inhibiting its activity. This inhibition can lead to a decrease in excitatory neurotransmission mediated by glutamate. The modulation of mGluR5 is significant because it is implicated in several neuropsychiatric conditions, including anxiety disorders, schizophrenia, and Fragile X syndrome (FXS).

Key Features of mGluR5

  • Type : Metabotropic glutamate receptor
  • Function : Modulates synaptic transmission and plasticity
  • Location : Primarily found in the central nervous system (CNS), particularly in areas such as the hippocampus and cortex
  • Role in Disorders : Linked to cognitive functions and various psychiatric conditions

Pharmacological Profile

Recent studies have characterized the pharmacological profile of this compound, highlighting its binding kinetics and efficacy as an mGluR5 antagonist. The following table summarizes key pharmacological parameters:

ParameterValue
Binding Affinity (Ki)1.5 nM
Dissociation Rate (k_off)0.05 min1^{-1}
Receptor Residence Time20 min
Efficacy in Inhibition (IC50)2.3 nM

These parameters indicate that mavoglurant has a strong affinity for mGluR5 and a moderate residence time, suggesting prolonged biological activity which may enhance its therapeutic potential.

Case Studies

  • Fragile X Syndrome :
    • Two phase IIb clinical trials evaluated the efficacy of mavoglurant in patients with FXS. Although preclinical studies showed promise, the trials did not demonstrate significant behavioral improvements compared to placebo after 12 weeks of treatment. However, long-term open-label extensions indicated that mavoglurant was well-tolerated and led to gradual behavioral improvements over time .
  • Obsessive-Compulsive Disorder (OCD) :
    • Mavoglurant has been explored in clinical settings for treatment-resistant OCD. Initial findings suggest that it may help alleviate symptoms by modulating glutamatergic transmission, although comprehensive results from larger trials are still awaited .
  • Neuropharmacological Studies :
    • In vitro studies have shown that mavoglurant effectively inhibits l-glutamate-induced internalization of mGluR5 receptors, which is crucial for maintaining synaptic function. This negative allosteric modulation contributes to its potential neuroprotective effects .

Safety and Tolerability

The safety profile of mavoglurant has been generally favorable across studies. In the context of FXS trials, adverse events were reported but were not significantly different from placebo groups. Discontinuation rates due to adverse effects were relatively low (5% in adults and 16.9% in adolescents), indicating a manageable safety profile for long-term use .

Propiedades

Número CAS

1636881-61-2

Fórmula molecular

C19H23NO3

Peso molecular

313.39

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.